2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE
Description
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorinated benzene ring
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-16-8-6-7-11-20(16)24-22(26)15-25(17-9-4-3-5-10-17)30(27,28)18-12-13-21(29-2)19(23)14-18/h6-8,11-14,17H,3-5,9-10,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVBZCBJOMURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions.
Acylation reaction: The resulting sulfonamide is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 2-(N-CYCLOHEXYL3-HYDROXY-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE.
Reduction: 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ETHYLAMINE.
Substitution: 2-(N-CYCLOHEXYL3-METHOXY-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of sulfonamide-containing compounds on various biological pathways and processes.
Medicine
Industry
In industry, this compound could be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, similar to other sulfonamide drugs.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.
N-(2-METHYLPHENYL)ACETAMIDE: Lacks the sulfonamide and cyclohexyl groups, making it less complex.
3-CHLORO-4-METHOXYBENZENESULFONAMIDE: Similar structure but without the acetamide group.
Uniqueness
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
